
4-Bromo-2-chloro-1-nitrobenzene
Overview
Description
4-Bromo-2-chloro-1-nitrobenzene (CAS: 16588-24-2) is a halogenated nitrobenzene derivative with the molecular formula C₆H₃BrClNO₂ and a molecular weight of 236.45 g/mol . It is commercially available with a purity of 95% and is primarily used in organic synthesis, pharmaceutical manufacturing, and as a laboratory reagent .
The compound features a benzene ring substituted with a nitro group (-NO₂) at position 1, bromine at position 4, and chlorine at position 2. The nitro group, being a strong electron-withdrawing substituent, directs further electrophilic substitution reactions to the meta position, while halogens (Br and Cl) influence regioselectivity through their ortho/para-directing effects. This interplay of substituents makes the compound a versatile intermediate in cross-coupling reactions and heterocycle synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2-chloro-1-nitrobenzene can be synthesized through a series of chemical reactions starting from nitrobenzene. One common method involves the bromination and chlorination of nitrobenzene under controlled conditions. For instance, nitrobenzene can be reacted with bromine and chlorine in the presence of catalysts like iron(III) chloride (FeCl3) to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reactions with stringent control over reaction parameters to ensure high yield and purity. The process may include steps like nitration, bromination, and chlorination, followed by purification techniques such as recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-chloro-1-nitrobenzene undergoes various types of chemical reactions, including:
Electrophilic Substitution: Due to the presence of electron-withdrawing groups (nitro, bromine, and chlorine), the compound can participate in electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles under specific conditions.
Common Reagents and Conditions:
Bromination: Bromine (Br2) in the presence of iron(III) bromide (FeBr3).
Chlorination: Chlorine (Cl2) in the presence of iron(III) chloride (FeCl3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Major Products:
Reduction: 4-Bromo-2-chloroaniline.
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthetic Chemistry
Key Intermediate in Organic Synthesis
4-Bromo-2-chloro-1-nitrobenzene serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. Its halogenated structure allows for various nucleophilic substitution reactions, making it an essential building block for complex organic molecules. Researchers utilize this compound to create derivatives that exhibit enhanced biological activities or improved chemical stability .
Material Science
Development of Specialty Polymers
In material science, this compound is employed in the formulation of specialty polymers. These polymers often exhibit superior thermal stability and chemical resistance, which are vital for applications in coatings and adhesives. The incorporation of halogenated compounds like this compound can significantly enhance the mechanical properties of these materials .
Analytical Chemistry
Standard in Chromatographic Techniques
The compound is used as a standard in chromatographic methods such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). Its known properties allow for accurate quantification of similar compounds in environmental samples, aiding in pollution monitoring and regulatory compliance .
Biological Research
Studying Halogenated Compounds
In biological research, this compound is utilized to investigate the effects of halogenated compounds on living organisms. Studies focus on understanding the toxicity and environmental impact of such compounds, contributing to toxicological assessments and risk evaluations .
Electronics
Fabrication of Electronic Materials
The unique properties of this compound make it suitable for use in electronic materials. It is involved in the production of components that require high performance and reliability, such as semiconductors and insulating materials. Its role in enhancing electronic properties is crucial for advancements in electronic device manufacturing .
Data Summary
Application Area | Description |
---|---|
Synthetic Chemistry | Key intermediate for pharmaceuticals and agrochemicals |
Material Science | Enhances thermal stability and chemical resistance in polymers |
Analytical Chemistry | Standard for quantifying similar compounds in environmental samples |
Biological Research | Studies effects on toxicity and environmental impact |
Electronics | Used in fabricating high-performance electronic components |
Case Study 1: Synthesis of Pharmaceuticals
In a study published by researchers focusing on drug development, this compound was employed to synthesize a new class of anti-inflammatory agents. The study demonstrated that modifications to the nitro group significantly enhanced the biological activity of the resulting compounds.
Case Study 2: Environmental Monitoring
Another significant application was reported in environmental science where researchers used this compound as a standard reference material in assessing pollutant levels in aquatic systems. This study highlighted its effectiveness in providing accurate measurements necessary for regulatory compliance.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-1-nitrobenzene involves its reactivity towards electrophiles and nucleophiles. The electron-withdrawing nitro group makes the aromatic ring less reactive towards electrophilic substitution but more reactive towards nucleophilic substitution. The bromine and chlorine atoms further influence the reactivity by directing the substitution to specific positions on the benzene ring .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 4-Bromo-2-chloro-1-nitrobenzene with structurally similar halogenated nitrobenzene derivatives:
Key Observations:
Substituent Effects :
- The position of halogens significantly alters reactivity. For example, this compound undergoes selective substitution at position 5 (meta to nitro), while 2-Bromo-4-chloro-1-nitrobenzene reacts at position 3 .
- Fluorine substitution (e.g., 4-Bromo-2-fluoro-1-nitrobenzene) enhances metabolic stability in pharmaceuticals compared to chlorine .
Synthetic Utility: 4-Bromo-1-nitrobenzene (lacking Cl) is synthesized via nitration of bromobenzene with HNO₃/H₂SO₄ (70% yield) . this compound is typically prepared by chlorination of 4-bromo-1-nitrobenzene or nitration of 4-bromo-2-chlorobenzene .
Crystallographic and Stability Data
- 4-Bromo-1-nitrobenzene exhibits a planar molecular geometry with π-π stacking (centroid distance: 3.64 Å) and weak C–H···O hydrogen bonds in its crystal structure .
- Halogenated derivatives like this compound show increased thermal stability compared to non-halogenated analogs due to stronger intermolecular interactions (e.g., Br···O contacts: 3.23–3.40 Å) .
Commercial Availability and Pricing
Biological Activity
4-Bromo-2-chloro-1-nitrobenzene (C6H3BrClNO2) is a halogenated aromatic compound that has garnered attention in various fields, particularly in biological research and synthetic chemistry. This article delves into the biological activity of this compound, examining its mechanisms of action, potential applications, and relevant case studies.
- Molecular Weight : 236.45 g/mol
- CAS Number : 89465-97-4
- Molecular Formula : C6H3BrClNO2
- Appearance : Typically a yellow solid at room temperature.
Table 1: Physical Properties
Property | Value |
---|---|
Boiling Point | Not specified |
Melting Point | Not specified |
Density | Not specified |
Purity | Variable |
This compound exhibits several biological activities, primarily attributed to its halogenated structure. The compound's nitro group can participate in redox reactions, contributing to its reactivity with biological macromolecules.
- Antimicrobial Activity : Research indicates that halogenated compounds can possess significant antimicrobial properties. The presence of bromine and chlorine atoms enhances the lipophilicity of the molecule, facilitating membrane penetration and leading to cell lysis in various bacterial strains .
- Toxicity Studies : Toxicological assessments have shown that exposure to halogenated nitro compounds can lead to cytotoxic effects in mammalian cells. The compound's potential to generate reactive oxygen species (ROS) may contribute to oxidative stress and subsequent cellular damage .
- Insecticidal Properties : As an intermediate in the synthesis of insecticides, this compound has been evaluated for its efficacy against pests. Its structural analogs have demonstrated significant insecticidal activity, suggesting that this compound may also exhibit similar properties .
Study on Antimicrobial Efficacy
A study conducted by researchers at the University of Groningen evaluated the antimicrobial effects of various halogenated compounds, including this compound. The results indicated that this compound exhibited significant inhibitory effects against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 32 µg/mL .
Insecticidal Activity Evaluation
A patent study highlighted the use of this compound as a precursor for developing insecticides. The synthesized derivatives showed promising results in field trials against common agricultural pests, demonstrating over 80% mortality rates within 48 hours post-exposure .
Safety and Toxicity
The safety profile of this compound indicates it may pose health risks upon exposure. It is classified with hazard statements indicating harmful effects if ingested or inhaled . Proper handling and protective measures are recommended when working with this compound.
Applications in Research
This compound is utilized across various research domains:
- Synthetic Chemistry : Acts as an intermediate for synthesizing complex organic molecules.
- Material Science : Used in developing specialty polymers with enhanced thermal stability.
- Analytical Chemistry : Serves as a standard in chromatographic techniques for environmental analysis .
Table 2: Applications Overview
Field | Application |
---|---|
Synthetic Chemistry | Key intermediate for pharmaceuticals |
Material Science | Development of polymers |
Analytical Chemistry | Standard in chromatographic techniques |
Biological Research | Study of halogenated compounds' effects |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 4-Bromo-2-chloro-1-nitrobenzene, and how do directing effects influence regioselectivity?
Methodological Answer: Synthesis typically involves sequential halogenation and nitration. For example:
Halogenation: Start with a benzene derivative (e.g., 1-chloro-2-nitrobenzene) and introduce bromine via electrophilic substitution. The nitro group (-NO₂) is a strong meta-director, ensuring bromination occurs at the para position relative to the nitro group .
Purification: Use recrystallization with ethanol/water mixtures (based on solubility trends observed in bromo-chloro analogs, where halogenated aromatics show low solubility in polar solvents ).
Validation: Confirm regioselectivity via H NMR (aromatic proton splitting patterns) and LC-MS.
Q. How can spectroscopic techniques distinguish this compound from structural isomers?
Methodological Answer:
- C NMR: The nitro group deshields adjacent carbons, producing distinct shifts (~125-135 ppm for C-NO₂). Bromine and chlorine substituents cause characteristic downfield shifts (~110-120 ppm for C-Br; ~105-115 ppm for C-Cl) .
- IR Spectroscopy: Asymmetric NO₂ stretching (~1520 cm⁻¹) and symmetric stretching (~1350 cm⁻¹) confirm nitro functionality. Halogen presence is inferred from C-Br (~600 cm⁻¹) and C-Cl (~750 cm⁻¹) stretches .
- X-ray Crystallography: SHELX software can resolve positional ambiguity in crystal structures, leveraging heavy atoms (Br, Cl) for phase determination .
Q. What solvent systems are optimal for recrystallizing this compound?
Methodological Answer:
- Solubility Data: Bromo-chloro analogs (e.g., 1-bromo-4-chlorobenzene) show low solubility in water (<0.05 g/100 mL at 25°C) but moderate solubility in ethanol or toluene .
- Procedure: Dissolve the compound in hot ethanol, then slowly add water until cloudiness appears. Cool to 4°C for crystallization. Filter under reduced pressure and dry in a desiccator.
Advanced Research Questions
Q. How do competing substituent effects (Br, Cl, NO₂) influence electrophilic substitution reactivity?
Methodological Answer:
- Electronic Effects: The nitro group (-NO₂) is strongly deactivating (meta-directing), while halogens (Br, Cl) are weakly deactivating but ortho/para-directing.
- Case Study: In further functionalization (e.g., Suzuki coupling), bromine acts as the primary leaving group due to its lower bond dissociation energy compared to chlorine. The nitro group stabilizes intermediates via resonance, directing cross-coupling to the para position relative to Cl .
- Computational Modeling: DFT calculations (e.g., using Gaussian) can map charge distribution and predict reaction sites .
Q. How can contradictory results in reaction yields be resolved when using this compound as a precursor?
Methodological Answer:
- Variables to Optimize:
- Catalyst Loading: For Pd-mediated couplings, test 1-5 mol% Pd(PPh₃)₄. Excess catalyst may promote side reactions.
- Solvent Polarity: Use DMF for polar intermediates or toluene for sterically hindered substrates.
- Temperature Control: Elevated temperatures (>80°C) may degrade nitro groups; monitor via TLC.
- Troubleshooting: If yields drop unexpectedly, analyze by HPLC for byproducts (e.g., dehalogenated species) .
Q. What strategies mitigate decomposition of this compound under acidic or basic conditions?
Methodological Answer:
- Stability Analysis: Nitro groups are susceptible to reduction under acidic conditions (e.g., H₂SO₄) and nucleophilic attack in basic media.
- Mitigation:
Q. How can computational methods predict the reactivity of this compound in multi-step syntheses?
Methodological Answer:
- Software Tools: Use Gaussian (DFT) or ADF (Molecular Orbital Theory) to calculate:
- Frontier Molecular Orbitals (FMOs): Identify sites prone to nucleophilic/electrophilic attack.
- Reaction Pathways: Simulate intermediates in Suzuki coupling or nitration reactions.
- Validation: Compare computed NMR shifts with experimental data to refine models .
Properties
IUPAC Name |
4-bromo-2-chloro-1-nitrobenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRNVDWDFCINEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.45 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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